ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
Bromination: The indole core is then brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Methoxylation: The 5-position of the indole ring is methoxylated using methanol and a suitable catalyst.
Carboxylation: The carboxylate group is introduced at the 3-position through a carboxylation reaction.
Piperazine Substitution: The piperazine ring is introduced via a nucleophilic substitution reaction with cyanomethyl piperazine.
Esterification: Finally, the ethyl ester group is introduced through an esterification reaction with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted indole derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is used in studies related to cell signaling and receptor binding.
Chemical Biology: It serves as a probe to study various biochemical pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
- Ethyl 6-bromo-2-(bromomethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Uniqueness
Ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate is unique due to the presence of the piperazine ring and the cyanomethyl group, which confer distinct biological activities and chemical properties. These features make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H27BrN4O3 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[[4-(cyanomethyl)piperazin-1-yl]methyl]-5-methoxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H27BrN4O3/c1-3-33-25(31)24-19-15-23(32-2)20(26)16-21(19)30(18-7-5-4-6-8-18)22(24)17-29-13-11-28(10-9-27)12-14-29/h4-8,15-16H,3,10-14,17H2,1-2H3 |
InChI Key |
QVGLIRWCSHRFFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)CC#N |
Origin of Product |
United States |
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